2-Acetylphenyl benzoate

Catalog No.
S749849
CAS No.
4010-33-7
M.F
C15H12O3
M. Wt
240.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetylphenyl benzoate

CAS Number

4010-33-7

Product Name

2-Acetylphenyl benzoate

IUPAC Name

(2-acetylphenyl) benzoate

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

InChI

InChI=1S/C15H12O3/c1-11(16)13-9-5-6-10-14(13)18-15(17)12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

UEVPPUDQJRWOLT-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2

Canonical SMILES

CC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2

The exact mass of the compound 2-Acetylphenyl benzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31880. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Acetylphenyl benzoate (CAS: 4010-33-7) is a benzoate ester of 2-hydroxyacetophenone. Its primary procurement value lies in its specific chemical architecture: the ortho-positioning of the acetyl group relative to the benzoate ester. This precise isomeric arrangement makes it a critical precursor for synthesizing specific heterocyclic compounds, such as flavones and chromones, via intramolecular condensation reactions like the Baker-Venkataraman rearrangement. [REFS-1, REFS-2] This reaction pathway is fundamental for producing a range of biologically active molecules and specialty materials. [3]

Substituting 2-Acetylphenyl benzoate with its isomer, 4-acetylphenyl benzoate, or a crude mixture of isomers will lead to complete failure in syntheses that rely on intramolecular cyclization between the ortho-acetyl and ester functionalities. The Baker-Venkataraman and related rearrangements require the acetyl group to be at the C2 position to form the necessary 1,3-diketone intermediate for subsequent cyclization into flavones or chromones. [REFS-1, REFS-2] Using an incorrect isomer like the 4-acetylphenyl variant will produce entirely different, undesired downstream products, compromising yield, purity, and the viability of the entire synthesis route.

Essential Precursor for Flavone Synthesis via Baker-Venkataraman Rearrangement

2-Acetylphenyl benzoate is a structurally mandated precursor for the Baker-Venkataraman rearrangement, which converts it into an o-hydroxydibenzoylmethane intermediate, the direct precursor to flavones. [1] This reaction is contingent on the ortho-acetyl group's ability to form a carbanion that attacks the adjacent ester carbonyl in an intramolecular fashion. [2] Comparators like 4-acetylphenyl benzoate are incapable of this intramolecular cyclization, and thus cannot be used for this synthesis, resulting in a 0% yield of the desired 1,3-diketone intermediate.

Evidence DimensionYield of 1,3-Diketone Intermediate
Target Compound DataEnables the reaction (qualitatively high yield of intermediate)
Comparator Or Baseline4-Acetylphenyl benzoate: 0% yield (reaction pathway is impossible)
Quantified DifferenceQualitatively infinite (enables vs. prevents synthesis)
ConditionsBase-catalyzed intramolecular rearrangement (e.g., KOH/Pyridine).

For any synthesis route involving the Baker-Venkataraman reaction to produce flavones or chromones, this specific ortho-isomer is the only viable starting material.

Regioselective Synthesis of ortho-Hydroxybenzophenones via Fries Rearrangement

The Fries rearrangement (thermal or photochemical) of aryl esters is a key method for producing hydroxyaryl ketones. For 2-acetylphenyl benzoate, the rearrangement is directed by the existing acetyl group, leading to specific, substituted ortho-hydroxybenzophenone structures. [1] In contrast, the simpler comparator, phenyl benzoate, rearranges to a mixture of 2-hydroxybenzophenone and 4-hydroxybenzophenone. The selectivity (ortho vs. para ratio) for phenyl benzoate is highly dependent on conditions like temperature and solvent, making product purification difficult. [2] Procuring 2-acetylphenyl benzoate allows for a more controlled synthesis of a specific, more highly functionalized hydroxybenzophenone, avoiding the separation challenges associated with the unsubstituted analog.

Evidence DimensionProduct Regioselectivity
Target Compound DataForms specific, substituted ortho-hydroxybenzophenones
Comparator Or BaselinePhenyl benzoate: Forms a mixture of ortho- and para-hydroxybenzophenones
Quantified DifferenceHigh regioselectivity vs. mixture of isomers requiring separation
ConditionsLewis acid (e.g., AlCl3) or UV light catalyzed rearrangement.

This compound provides a direct route to complex, regiochemically pure hydroxybenzophenones, which is critical for applications like UV stabilizers and pharmaceutical intermediates, saving significant purification costs.

Core Building Block for Flavonoid-Based Pharmaceutical Synthesis

This compound is the designated starting material for synthesizing flavone and chromone scaffolds using the Baker-Venkataraman rearrangement. This pathway is essential for developing drug candidates where the flavonoid core is responsible for biological activity, such as anti-inflammatory or anticancer properties. [1]

Synthesis of Regio-Specific Hydroxybenzophenone UV Stabilizers

Through the Fries rearrangement, 2-acetylphenyl benzoate serves as a precursor to specifically substituted ortho-hydroxybenzophenones. These structures are integral to advanced UV absorbers used to protect polymers and coatings from photodegradation. The defined substitution pattern achieved from this precursor ensures consistent performance and compatibility. [2]

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

4010-33-7

Wikipedia

Ethanone, 1-[2-(benzoyloxy)phenyl]-

General Manufacturing Information

Ethanone, 1-[2-(benzoyloxy)phenyl]-: INACTIVE

Dates

Last modified: 08-15-2023

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